N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide
Description
Molecular Formula: C₂₃H₂₁N₅O₂S Molecular Weight: 431.52 g/mol Structure: This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at the 6-position with a sulfanyl group linked to an acetamide moiety. The acetamide nitrogen is further connected to a 3-acetylphenyl group.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S/c1-10(21)11-3-2-4-12(7-11)17-14(22)8-23-15-6-5-13-18-16-9-20(13)19-15/h2-7,9H,8H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLOTZKKFIVJGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN3C=NN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide typically involves multiple steps, starting with the preparation of the triazolopyridazine core. This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones. The acetylphenyl group is then introduced via acylation reactions, often using acetyl chloride in the presence of a base such as pyridine. The final step involves the formation of the sulfanylacetamide linkage, which can be accomplished through nucleophilic substitution reactions using thiol reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, potentially converting the acetyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Thiol reagents, alkyl halides; reactions can be conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core is known to bind to active sites of enzymes, inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide can be elucidated by comparing it with analogous derivatives. Below is a detailed analysis:
2-{[3-(3-Fluorophenyl)[1,2,4]Triazolo[4,3-b]Pyridazin-6-Yl]Sulfanyl}-N-[3-(Trifluoromethyl)Phenyl]Acetamide (RN: 852374-82-4)
- Molecular Formula : C₂₁H₁₃F₄N₅O₂S
- Molecular Weight : 483.43 g/mol
- Key Differences: The phenyl ring on the triazolo-pyridazine core is substituted with a fluorine atom at the 3-position, while the acetamide-linked phenyl group bears a trifluoromethyl (-CF₃) group. The fluorine and trifluoromethyl groups enhance lipophilicity and may improve blood-brain barrier penetration compared to the acetyl group in the target compound.
2-(4-Ethoxyphenyl)-N-[4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-Yl)Phenyl]Acetamide (CAS: 891117-12-7)
- Molecular Formula : C₂₂H₂₁N₅O₂
- Molecular Weight : 403.45 g/mol
- Key Differences :
- A methyl group replaces the sulfur-linked substituent on the triazolo-pyridazine core.
- The acetamide is attached to a 4-ethoxyphenyl group, introducing an ether (-OCH₂CH₃) moiety.
- Functional Impact : The ethoxy group may enhance solubility in polar solvents, while the methyl group could reduce steric hindrance at the binding site .
N-[4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-Yl)Phenyl]Acetamide (CAS: 894067-38-0)
- Molecular Formula : C₁₅H₁₄N₆O
- Molecular Weight : 306.32 g/mol
- Key Differences :
N-{3-[3-(Pyridin-3-Yl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-Yl]Phenyl}-2-(Thiazin-2-Yl)Acetamide (CAS: 891115-66-5)
- Molecular Formula : C₂₂H₁₆N₆OS
- Molecular Weight : 412.48 g/mol
- Key Differences :
Structural and Functional Comparison Table
Biological Activity
N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and enzyme inhibition. This article explores its synthesis, biological mechanisms, and relevant research findings.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the triazolopyridazine core : Achieved through cyclization reactions.
- Attachment of the pyridin-2-yl group : Involves nucleophilic substitution or coupling reactions.
- Introduction of the sulfanyl group : Conducted via thiolation reactions.
- Acetylation of the phenyl ring : This step finalizes the compound's structure.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. Compounds containing triazolopyridazine rings are known to modulate enzyme activity by binding to active sites or altering receptor conformation. This interaction can lead to significant biological effects, particularly in cancer cells.
Inhibitory Activity Against c-Met Kinase
Recent studies have evaluated various derivatives of triazolo-pyridazine compounds for their inhibitory effects on c-Met kinase, a critical target in cancer therapy. For instance:
- Compound 12e exhibited significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 1.06 ± 0.16 μM, 1.23 ± 0.18 μM, and 2.73 ± 0.33 μM respectively .
- The compound demonstrated an IC50 value against c-Met kinase of 0.090 μM, comparable to Foretinib (IC50 = 0.019 μM), indicating strong potential as a therapeutic agent .
Cytotoxicity Evaluation
The cytotoxic effects of this compound were assessed using the MTT assay across various human malignant cell lines:
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
| LO2 | ND |
ND: Not Detected
This table illustrates the compound's selective toxicity towards cancerous cells while showing limited effects on normal hepatocyte cells.
Structure–Activity Relationship (SAR)
Research into SAR has indicated that modifications in the chemical structure significantly affect biological activity:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
